N-benzyladamantan-1-amine

influenza A M2 proton channel drug‑resistant mutant S31N two‑electrode voltage clamp (TEVC)

N-Benzyladamantan-1-amine (CAS 3717-60-0), also known as 1-N-benzylaminoadamantane, is an adamantyl secondary amine with the molecular formula C17H23N and a molecular weight of 241.37 g/mol. The compound features an unsubstituted benzyl moiety linked to the primary amine of the 1-aminoadamantane scaffold, yielding a high calculated logP of ~4.14, which differentiates it from the more polar clinical adamantylamines amantadine and memantine.

Molecular Formula C17H23N
Molecular Weight 241.37 g/mol
CAS No. 3717-60-0
Cat. No. B1608327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyladamantan-1-amine
CAS3717-60-0
Molecular FormulaC17H23N
Molecular Weight241.37 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=C4
InChIInChI=1S/C17H23N/c1-2-4-13(5-3-1)12-18-17-9-14-6-15(10-17)8-16(7-14)11-17/h1-5,14-16,18H,6-12H2
InChIKeyOFNIFAABSYOPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyladamantan-1-amine (CAS 3717-60-0) – Core Physicochemical and Pharmacological Profile for Research Procurement


N-Benzyladamantan-1-amine (CAS 3717-60-0), also known as 1-N-benzylaminoadamantane, is an adamantyl secondary amine with the molecular formula C17H23N and a molecular weight of 241.37 g/mol . The compound features an unsubstituted benzyl moiety linked to the primary amine of the 1-aminoadamantane scaffold, yielding a high calculated logP of ~4.14, which differentiates it from the more polar clinical adamantylamines amantadine and memantine . Its pharmacological profile has been examined across NMDA receptor–gated ion channels, influenza A M2 proton channels, sigma‑1 receptors, and monoamine transporters, establishing it as a versatile research tool for structure–activity relationship (SAR) studies within the adamantane class [1].

Why N-Benzyladamantan-1-amine Cannot Be Replaced by Amantadine or Memantine in Targeted Studies


Clinical adamantylamines amantadine and memantine are optimized for NMDA receptor channel block and/or M2 proton channel inhibition [1]. However, the introduction of an N‑benzyl substituent profoundly shifts the selectivity and affinity profile of the adamantane amine scaffold. In a head‑to‑head electrophysiological comparison, the unsubstituted N‑benzyl analogue (compound 5) lost >97 % of amantadine’s inhibition against the drug‑resistant influenza A M2‑S31N mutant while retaining meaningful wild‑type M2 inhibition, a selectivity reversal that neither amantadine nor memantine can achieve [1]. Concurrently, the benzyl appendage enhances sigma‑1 receptor affinity by more than one order of magnitude relative to amantadine [2][3]. These divergent pharmacological fingerprints mean that simply substituting amantadine or memantine for N‑benzyladamantan-1-amine would compromise both the target‑engagement profile and the experimental outcome in any study requiring selective M2‑WT inhibition, elevated sigma‑1 binding, or distinct lipophilicity‑driven biodistribution.

Quantitative Differentiation Evidence for N-Benzyladamantan-1-amine vs. Amantadine, Memantine, and Rimantadine


M2 Proton‑Channel Inhibition: Selective Preservation of Wild‑Type Activity with Minimal S31N‑Mutant Blockade

In a direct comparative TEVC assay using full‑length AM2 protein expressed in Xenopus oocytes, the unsubstituted N‑benzyl analogue of amantadine (compound 5, N‑benzyladamantan-1-amine) showed a marked selectivity shift relative to amantadine. At a test concentration of 100 µM, compound 5 inhibited the wild‑type (WT) M2 channel by 77 % while inhibiting the predominant drug‑resistant S31N mutant by only 1 % [1]. In contrast, amantadine achieved 91 % WT inhibition and 35 % S31N inhibition, and rimantadine gave 13 % S31N inhibition under identical conditions [1]. This differential pattern makes compound 5 a useful tool for studies that require selective WT‑M2 blockade with minimal interference at the S31N mutant.

influenza A M2 proton channel drug‑resistant mutant S31N two‑electrode voltage clamp (TEVC) adamantane‑based antiviral SAR

Sigma‑1 Receptor Affinity: 12‑Fold Higher Binding Affinity Compared with Amantadine

N‑Benzyladamantan-1-amine displaces [³H]DTG from sigma‑1 receptors in rat whole‑brain membranes with an IC50 of 620 nM [1]. In a separate study using [³H]‑(+)SKF‑10,047 in rat forebrain homogenates, amantadine exhibited a Ki of 7.44 µM (7,440 nM) and memantine a Ki of 2.60 µM (2,600 nM) [2]. Although the radioligands and tissue preparations differ, the 12‑fold lower IC50 relative to amantadine’s Ki indicates that N‑benzyl substitution substantially enhances sigma‑1 engagement, a property not shared by the clinical comparators.

sigma‑1 receptor radioligand binding [³H]DTG displacement neuropharmacology

Dopamine Transporter (DAT) Inhibition: >15‑Fold Weaker Activity Compared with Amantadine

N‑Benzyladamantan-1-amine inhibited [³H]dopamine uptake in Wistar rat striatal synaptosomes with an IC50 of 16,500 nM [1]. Although direct DAT IC50 data for amantadine in the same assay format is not published, amantadine is a well‑characterized dopamine reuptake inhibitor with reported IC50 values in the low‑micromolar range (~1 µM) in functional uptake assays [2]. The >15‑fold weaker DAT inhibition of N‑benzyladamantan-1-amine suggests that N‑benzyl substitution reduces dopaminergic off‑target activity relative to amantadine, which may be advantageous in experiments where dopaminergic modulation needs to be minimized.

dopamine transporter DAT inhibition [³H]dopamine uptake striatal synaptosomes

Lipophilicity (LogP): Enhanced Membrane Permeability Compared with Amantadine and Memantine

The calculated LogP of N‑benzyladamantan-1-amine is 4.14 , approximately 1.8‑ and 0.6‑log units higher than that of amantadine (XLogP ≈ 2.3 [1]) and memantine (XLogP ≈ 3.5 [2]), respectively. This increase in lipophilicity is a direct consequence of the benzyl substituent and is expected to enhance passive membrane permeability and blood‑brain barrier penetration, while also potentially increasing non‑specific protein binding. For in vitro studies, the higher LogP may require different solvent conditions (e.g., DMSO concentration thresholds) relative to amantadine or memantine.

lipophilicity LogP blood‑brain barrier penetration physicochemical profiling

Metabolic Pathway: Distinct Nitrone and Hydroxylamine Formation vs. Amantadine/Memantine Metabolism

In an in vitro rat hepatic microsomal metabolism study, N‑benzyladamantan-1-amine (NBAD) underwent N‑oxidation to form the corresponding nitrone and hydroxylamine metabolites, accompanied by dealkylation [1]. This metabolic fingerprint is distinct from the metabolic pathways of amantadine and memantine, which are primarily excreted unchanged in urine or undergo limited CYP‑mediated N‑demethylation (memantine) or hydroxylation [2]. The unique oxidative metabolism of NBAD provides a differentiated ADME profile that can be exploited in studies investigating the pharmacokinetics of benzylic amine compounds or in the development of prodrug strategies.

hepatic microsomal metabolism nitrone formation oxidative metabolism drug metabolism and ADME

Recommended Application Scenarios for N-Benzyladamantan-1-amine Based on Quantitative Differentiation Evidence


Influenza A M2 Wild‑Type vs. S31N Mutant Pharmacology Studies

Leveraging its 77 % WT‑M2 inhibition versus only 1 % S31N‑M2 inhibition at 100 µM [1], N‑benzyladamantan-1-amine is an ideal tool compound for dissecting WT‑specific M2 channel pharmacology without the confounding S31N blockade seen with amantadine (35 % S31N inhibition). It can be used as a negative control for S31N‑dependent assays or as a starting scaffold for designing dual WT/S31N inhibitors via ring substitution.

Sigma‑1 Receptor Target Engagement and Neuroprotection Screening

With a sigma‑1 IC50 of 620 nM [2] — 12‑fold lower than amantadine’s Ki — this compound serves as a moderate‑affinity sigma‑1 ligand suitable for competitive binding displacement screens in CNS tissues. Its weaker DAT inhibition (IC50 = 16,500 nM) [3] reduces dopaminergic confounding, making it suitable for experiments aimed at isolating sigma‑1–mediated neuroprotective or anti‑apoptotic effects.

Benzylic Amine Drug Metabolism and Nitrone Formation Studies

The unique metabolic conversion of N‑benzyladamantan-1-amine to nitrone and hydroxylamine species in rat hepatic microsomes [4] positions it as a model substrate for investigating structure–activity relationships in benzylic amine N‑oxidation, oxaziridine chemistry, and the role of nitrones in drug‑induced toxicity.

Lipophilicity‑Driven CNS Probe Design and BBB Penetration Assessment

With a LogP of 4.14 , N‑benzyladamantan-1-amine offers a highly lipophilic adamantane core that can be utilized in CNS‑targeted chemical probe design when higher membrane permeability is desired. It can serve as a reference compound for logP‑dependent pharmacokinetic modeling and for evaluating solvent compatibility in in vitro permeability assays.

Quote Request

Request a Quote for N-benzyladamantan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.